5-(3-Bromo-2-fluorophenyl)furan-2-carbaldehyde
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Overview
Description
5-(3-Bromo-2-fluorophenyl)furan-2-carbaldehyde is an organic compound with the molecular formula C11H6BrFO2 It is a derivative of furan, a heterocyclic aromatic compound, and contains both bromine and fluorine substituents on the phenyl ring
Preparation Methods
The synthesis of 5-(3-Bromo-2-fluorophenyl)furan-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction typically proceeds under mild conditions and yields the desired aldehyde with high purity .
Industrial production methods for this compound may involve multi-step synthesis starting from commercially available precursors. The process may include halogenation, formylation, and cyclization steps, followed by purification techniques such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
5-(3-Bromo-2-fluorophenyl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine and fluorine substituents on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Scientific Research Applications
5-(3-Bromo-2-fluorophenyl)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery and development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes
Mechanism of Action
The mechanism of action of 5-(3-Bromo-2-fluorophenyl)furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the presence of bromine and fluorine substituents may enhance its binding affinity and selectivity towards certain biological targets .
Comparison with Similar Compounds
5-(3-Bromo-2-fluorophenyl)furan-2-carbaldehyde can be compared with other similar compounds, such as:
5-(3-Fluorophenyl)furan-2-carbaldehyde: This compound lacks the bromine substituent, which may result in different chemical reactivity and biological activity.
5-(2-Fluorophenyl)furan-2-carbaldehyde: This compound has the fluorine substituent at a different position on the phenyl ring, which may affect its chemical behavior and interactions.
The unique combination of bromine and fluorine substituents on the phenyl ring of this compound distinguishes it from these similar compounds and contributes to its specific properties and applications.
Properties
Molecular Formula |
C11H6BrFO2 |
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Molecular Weight |
269.07 g/mol |
IUPAC Name |
5-(3-bromo-2-fluorophenyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C11H6BrFO2/c12-9-3-1-2-8(11(9)13)10-5-4-7(6-14)15-10/h1-6H |
InChI Key |
IOINWNJERRRIPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)C2=CC=C(O2)C=O |
Origin of Product |
United States |
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